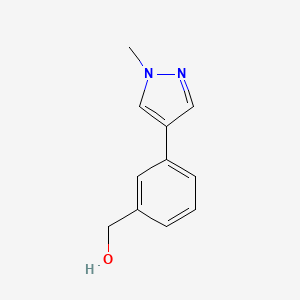

(3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol

Description

(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol is a phenylmethanol derivative featuring a hydroxymethyl (-CH2OH) group attached to a benzene ring substituted at position 3 with a 1-methyl-1H-pyrazol-4-yl moiety. This compound combines the aromatic stability of the benzene ring with the heterocyclic versatility of pyrazole, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The hydroxymethyl group enhances hydrophilicity and provides a site for further chemical modifications, while the methyl-substituted pyrazole contributes to steric and electronic effects.

Properties

IUPAC Name |

[3-(1-methylpyrazol-4-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-7,14H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBFDDLFKRUORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Substitution Reaction: The 1-methyl group is introduced by reacting the pyrazole with methyl iodide in the presence of a base like potassium carbonate.

Coupling with Phenyl Ring: The final step involves coupling the 1-methyl-1H-pyrazol-4-yl group with a phenyl ring bearing a methanol group. This can be achieved through a Suzuki coupling reaction using a palladium catalyst and a boronic acid derivative of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the phenyl ring or the pyrazole ring under specific conditions.

Substitution: The hydrogen atoms on the phenyl ring or the pyrazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) carboxylic acid.

Reduction: Various reduced forms of the phenyl or pyrazole rings.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for easy modification and incorporation into larger molecular frameworks.

Mechanism of Action

The mechanism by which (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol exerts its effects depends on its interaction with molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The methanol group may also play a role in hydrogen bonding and other interactions that stabilize the compound within its target site.

Comparison with Similar Compounds

Structural Analysis Tools

Crystallographic software like SHELXL () and WinGX/ORTEP () are critical for resolving the 3D structures of such compounds, enabling precise analysis of bond angles, torsional strain, and packing interactions .

Biological Activity

The compound (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a phenolic structure with a methanol group and a substituted pyrazole moiety, this compound may exhibit various pharmacological properties, making it a candidate for drug discovery and therapeutic applications.

Structure and Synthesis

The molecular structure of this compound can be represented as follows:

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing phenolic compounds and pyrazole derivatives.

- Reduction Reactions : Converting corresponding ketones or aldehydes to alcohols using reducing agents.

Biological Activity Overview

Research indicates that compounds containing pyrazole structures often demonstrate significant biological activities, including:

- Antioxidant Activity : Pyrazole derivatives have been shown to scavenge free radicals effectively.

- Anticancer Properties : Certain derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Compounds have demonstrated efficacy against bacterial and fungal strains.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated that this compound exhibits notable antioxidant activity, comparable to established antioxidants such as ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78% |

| Ascorbic Acid | 85% |

Anticancer Activity

In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines, including colorectal RKO cells. The compound was found to inhibit cell proliferation in a dose-dependent manner, with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 25 |

| MCF7 | 30 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial and fungal strains. The compound showed promising results, particularly against Staphylococcus aureus and Candida albicans.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

Case Studies

- Case Study on Anticancer Effects : A recent study highlighted the anticancer properties of pyrazole derivatives, including this compound. It was observed that treatment with this compound led to increased apoptosis markers in RKO cells, suggesting a potential mechanism involving the activation of pro-apoptotic pathways.

- Case Study on Antioxidant Activity : Another investigation focused on the antioxidant potential of this compound compared to other known antioxidants. The study concluded that this compound could be developed into a therapeutic agent for oxidative stress-related conditions due to its effective radical scavenging ability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.